molecular formula C6H10O B14660444 Cyclopentenol, methyl- CAS No. 42871-13-6

Cyclopentenol, methyl-

Cat. No.: B14660444
CAS No.: 42871-13-6
M. Wt: 98.14 g/mol
InChI Key: NOPJGNUVWOVEBH-UHFFFAOYSA-N
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Description

Cyclopentenol, methyl- is an organic compound with the molecular formula C6H12O. . This compound belongs to the class of cycloalkanols, which are cycloalkane derivatives containing a hydroxyl group.

Preparation Methods

Cyclopentenol, methyl- can be synthesized through various methods. One common synthetic route involves the addition-esterification reaction of cyclopentene with acetic acid, followed by a transesterification reaction with methanol . The optimal conditions for the addition-esterification reaction are a temperature range of 333.15 to 353.15 K and molar ratios of acetic acid to cyclopentene in the range of 2:1 to 3:1. For the transesterification reaction, the ideal temperature range is 323.15 to 343.15 K, with a molar ratio of methanol to cyclopentyl acetate in the range of 3:1 to 4:1 .

Scientific Research Applications

Cyclopentenol, methyl- has several scientific research applications. It is used as a chemical intermediate in the production of perfumes, medicines, and dyes . In the pharmaceutical industry, it serves as a solvent for various drugs and is involved in the synthesis of active pharmaceutical ingredients. In the field of organic chemistry, it is used as a building block for the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of cyclopentenol, methyl- involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the hydroxyl group of cyclopentenol, methyl- is converted to a carbonyl group, leading to the formation of cyclopentanone . This transformation involves the transfer of electrons and the breaking and forming of chemical bonds. The specific pathways and molecular targets depend on the type of reaction and the reagents used.

Comparison with Similar Compounds

Cyclopentenol, methyl- can be compared with other similar compounds such as cyclopentanol, 2-methylcyclopentanol, and 3-methylcyclopentanol . These compounds share similar structural features but differ in the position and number of methyl groups attached to the cyclopentane ring. Cyclopentenol, methyl- is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties.

Properties

CAS No.

42871-13-6

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

IUPAC Name

2-methylcyclopenten-1-ol

InChI

InChI=1S/C6H10O/c1-5-3-2-4-6(5)7/h7H,2-4H2,1H3

InChI Key

NOPJGNUVWOVEBH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCC1)O

Origin of Product

United States

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